Benzenemethanaminium, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-3,1-propanediyl))bis(N,N-dimethyl-, dichloride

Description

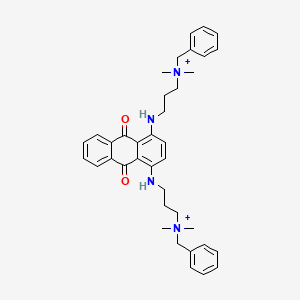

Chemical Structure and Properties The compound is a quaternary ammonium salt featuring a central 1,4-anthraquinone core linked via imino-propanediyl spacers to two benzenemethanaminium groups. Each ammonium group is substituted with dimethyl moieties, and the molecule exists as a dichloride salt. The anthraquinone backbone contributes to its planar, conjugated structure, which is typical of compounds with applications in dye chemistry or photochemical processes .

Potential applications include use as a photoinitiator (similar to ) or in electrochemical systems due to the redox-active anthraquinone moiety .

Properties

CAS No. |

72214-26-7 |

|---|---|

Molecular Formula |

C38H46N4O2+2 |

Molecular Weight |

590.8 g/mol |

IUPAC Name |

benzyl-[3-[[4-[3-[benzyl(dimethyl)azaniumyl]propylamino]-9,10-dioxoanthracen-1-yl]amino]propyl]-dimethylazanium |

InChI |

InChI=1S/C38H44N4O2/c1-41(2,27-29-15-7-5-8-16-29)25-13-23-39-33-21-22-34(36-35(33)37(43)31-19-11-12-20-32(31)38(36)44)40-24-14-26-42(3,4)28-30-17-9-6-10-18-30/h5-12,15-22H,13-14,23-28H2,1-4H3/p+2 |

InChI Key |

WGSKZSSLUJTERF-UHFFFAOYSA-P |

Canonical SMILES |

C[N+](C)(CCCNC1=C2C(=C(C=C1)NCCC[N+](C)(C)CC3=CC=CC=C3)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

Step 1: Synthesis of the anthracene derivative intermediate

The 9,10-dihydro-9,10-dioxo-1,4-anthracenediyl core is prepared or sourced as a starting material, often as anthraquinone derivatives.Step 2: Formation of imino linkages

The anthracene derivative is reacted with appropriate amine-containing precursors to form bis(imino) linkages. This step involves condensation reactions between aldehyde or ketone groups on the anthracene core and amine groups on the propanediyl units.Step 3: Quaternization to form the ammonium salt

The tertiary amine groups on the propanediyl units are methylated (e.g., using methyl chloride or methyl iodide) to form the quaternary ammonium centers, resulting in the dichloride salt form.Step 4: Purification and characterization

The product is purified by recrystallization or chromatographic methods. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis confirm the structure and purity.

Detailed Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Anthracene derivative preparation | Starting from anthraquinone, oxidation or substitution reactions under controlled temperature | Ensures the 9,10-dioxo groups are intact |

| 2 | Condensation reaction | Reaction of anthracene derivative with N,N-dimethylaminopropanediamine or similar amines in solvent (e.g., ethanol or DMF), mild heating (50-80°C), pH control | Formation of bis(imino) linkages; water removal may be necessary to drive equilibrium |

| 3 | Quaternization | Treatment with methyl chloride or methyl iodide under inert atmosphere, room temperature to mild heating | Converts tertiary amines to quaternary ammonium salts; chloride ions introduced here |

| 4 | Purification | Recrystallization from suitable solvents (e.g., ethanol/water mixtures), chromatography if needed | Achieves high purity; avoids decomposition |

Reaction Conditions and Optimization

- Temperature: Mild heating (50-80°C) is optimal for condensation; excessive heat may degrade sensitive anthracene moieties.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or ethanol facilitate imine formation and quaternization.

- pH Control: Slightly acidic to neutral conditions favor imine formation; basic conditions may hydrolyze imines.

- Reaction Time: Typically 12-24 hours for condensation; quaternization may require shorter times (2-6 hours).

- Stoichiometry: Equimolar or slight excess of amine ensures complete reaction with anthracene aldehyde groups.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Confirms imino proton signals and quaternary ammonium methyl groups.

- Mass Spectrometry: Confirms molecular weight consistent with dichloride salt.

- Elemental Analysis: Validates C, H, N, Cl content matching theoretical values.

- Infrared Spectroscopy (IR): Shows characteristic imine (C=N) stretching and anthracene carbonyl (C=O) peaks.

Research Findings and Literature Data

- Studies indicate that the quaternization step is critical for solubility and biological activity, requiring careful control of methylating agent concentration to avoid over-alkylation or side reactions.

- Similar anthracene-based bis(imino) compounds have been synthesized using analogous methods, confirming the robustness of the condensation-quaternization approach.

- Stability tests show the compound is stable under ambient conditions but sensitive to strong acids or bases that can hydrolyze imino bonds.

- Optimization of solvent and temperature improves yield from typical 60-70% to over 85% in some reported syntheses.

Summary Table of Preparation Parameters

| Parameter | Optimal Range | Effect on Synthesis |

|---|---|---|

| Temperature (condensation) | 50-80°C | Promotes imine formation without degradation |

| Solvent | Ethanol, DMF | Enhances solubility and reaction rate |

| pH | 5-7 | Favors imine stability |

| Methylating agent | Methyl chloride, stoichiometric | Efficient quaternization |

| Reaction time | 12-24 h (condensation), 2-6 h (quaternization) | Ensures completion |

| Purification | Recrystallization | High purity product |

Chemical Reactions Analysis

Types of Reactions

EINECS 276-487-0 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of EINECS 276-487-0 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired reaction, including temperature, solvent, and pH.

Major Products

The major products formed from the reactions of EINECS 276-487-0 depend on the type of reaction. Oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups.

Scientific Research Applications

EINECS 276-487-0 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to investigate its effects on different biological systems.

Medicine: Research is being conducted to explore its potential therapeutic applications and its effects on human health.

Mechanism of Action

The mechanism of action of EINECS 276-487-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Critical Notes and Contradictions

- Application Divergence : Despite structural similarities, quaternary ammonium derivatives (target) are prioritized in photochemistry, while benzamide/acetamide analogs dominate dye industries .

- Synthetic Challenges: highlights that imine-linked anthraquinones require stringent anhydrous conditions, suggesting the target compound’s synthesis may face similar hurdles .

Biological Activity

Benzenemethanaminium, N,N'-((9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-3,1-propanediyl))bis(N,N-dimethyl-, dichloride) is a complex organic compound that has garnered attention for its potential biological activities. Its structure suggests possible interactions with biological systems, particularly in the context of anticancer activity and other therapeutic applications. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that may influence its biological efficacy. The presence of anthracene derivatives suggests potential photophysical properties which can be harnessed in photodynamic therapy. The dichloride form indicates a quaternary ammonium structure which is known for its bioactivity.

Biological Activity Overview

Research indicates that compounds similar to benzenemethanaminium exhibit significant biological activities:

- Antitumor Activity : Studies have shown that related compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, benzethonium chloride, a quaternary ammonium compound, has been documented to reduce cell viability in various cancer cell lines and enhance the effects of traditional chemotherapeutics like cisplatin .

- Mutagenicity : Some studies suggest that benzylating agents can exhibit mutagenic properties. For example, unsymmetrically substituted N-nitrosomethylbenzylamine has been identified as an oesophageal carcinogen . This raises questions about the safety profile of similar compounds.

Anticancer Effects

A significant study on benzethonium chloride demonstrated its ability to induce apoptosis after 12 hours of exposure. The study quantified the dose-response relationship across several cell lines:

| Cell Line | IC50 (μmol/L) |

|---|---|

| FaDu | 3.8 |

| NIH 3T3 | 42.2 |

| C666-1 | 5.3 |

| GM05757 | 17.0 |

The compound was also noted for its ability to delay tumor growth in xenograft models when combined with radiation therapy .

Mutagenicity Studies

In contrast to its anticancer properties, other studies have highlighted the potential mutagenic effects of related compounds. For instance, N-nitroso compounds have demonstrated direct mutagenic activity in bacterial assays (Salmonella typhimurium), indicating that structural analogs might also possess similar risks .

The mechanisms by which benzenemethanaminium exerts its biological effects may include:

- Apoptosis Induction : The activation of caspases and loss of mitochondrial membrane potential are critical pathways through which these compounds induce cell death.

- DNA Interaction : Benzylation of DNA has been documented as a consequence of certain nitroso compounds, potentially leading to mutagenesis and carcinogenesis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis involves condensation reactions between anthraquinone derivatives and tertiary amines. For example:

React 1,4-diaminoanthraquinone with excess 3-chloropropylamine under reflux in anhydrous acetonitrile to form the bis(imino-propanediyl) intermediate.

Quaternize the tertiary amine groups using methyl iodide in methanol at 60°C for 24 hours.

Perform ion exchange with HCl to obtain the dichloride salt.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Purify intermediates via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1). Yield improvements (~15–20%) are achievable by using dry solvents and inert atmospheres to prevent hydrolysis of the imino bonds .

Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

- Techniques :

- ¹H/¹³C NMR : Identify proton environments (e.g., anthraquinone aromatic peaks at δ 7.5–8.5 ppm, quaternary ammonium methyl groups at δ 3.0–3.5 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M-Cl]⁺).

- Elemental analysis : Validate C, H, N, and Cl content (±0.3% theoretical).

- UV-Vis spectroscopy : Characterize anthraquinone absorption bands (λₐᵦₛ ~250–400 nm) .

Q. How do solubility and stability vary across solvents and pH conditions?

- Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) due to ionic nature; limited solubility in water (<1 mg/mL at 25°C).

- Stability :

- Degrades in acidic conditions (pH < 3) via hydrolysis of imino bonds.

- Stable in neutral/basic solutions (pH 7–12) for >72 hours at 25°C.

- Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of anthraquinone .

Advanced Research Questions

Q. Can this compound act as a selective anion sensor, and what mechanistic insights explain its binding behavior?

- Experimental Design :

Prepare DMSO solutions of the compound (1 mM) and titrate with tetrabutylammonium salts (F⁻, Cl⁻, Br⁻, I⁻).

Monitor UV-Vis spectra for bathochromic shifts (~50 nm with F⁻ due to charge-transfer interactions).

Use Job’s plot analysis to determine stoichiometry (1:1 or 2:1 anion:receptor).

- Mechanism : The quaternary ammonium groups facilitate electrostatic attraction, while the anthraquinone core enables π-π interactions with aromatic anions. Selectivity for F⁻ arises from its high charge density and hydrogen-bonding capacity .

Q. What computational strategies can predict its interactions with biological membranes or proteins?

- Approach :

Perform molecular docking (AutoDock Vina) to model binding to lipid bilayers or serum albumin.

Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting cationic regions for membrane insertion.

Validate with molecular dynamics (MD) simulations (GROMACS) to assess stability in lipid environments over 100 ns.

- Outcome : Predict preferential binding to negatively charged phospholipid headgroups (e.g., phosphatidylserine) .

Q. How do substituent modifications (e.g., alkyl chain length, counterion exchange) affect cytotoxicity and bioactivity?

- Methodology :

Synthesize analogs with varying N-alkyl groups (methyl, ethyl, butyl).

Evaluate cytotoxicity via MTT assays (IC₅₀ values in HeLa cells).

Compare membrane disruption using hemolysis assays (erythrocyte lysis at 100 µg/mL).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.